molecular formula C6H4BrClO3S B1380874 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride CAS No. 1261756-67-5

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1380874
CAS No.: 1261756-67-5
M. Wt: 271.52 g/mol
InChI Key: TVDJJMXGNZPDNP-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO2S. It is a derivative of benzene, featuring a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-hydroxybenzene-1-sulfonyl chloride using bromine or a bromine-containing reagent under controlled conditions . The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of a proton to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by bromination . This method offers advantages in terms of solubility and ease of separation of the sulfonyl chloride derivatives from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the bromine atom can be involved in reduction reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation of the hydroxyl group would produce a ketone or aldehyde.

Scientific Research Applications

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group.

    3-Bromobenzenesulfonyl chloride: Similar but with the bromine atom in a different position.

    4-Chloro-3-hydroxybenzene-1-sulfonyl chloride: Similar but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDJJMXGNZPDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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